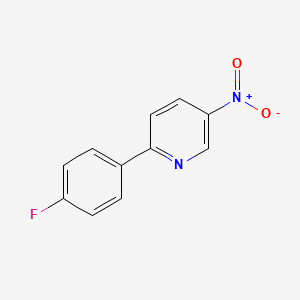

2-(4-Fluorophenyl)-5-nitropyridine

説明

BenchChem offers high-quality 2-(4-Fluorophenyl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(4-fluorophenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAGUEHBMXZMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382507 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-78-0 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-5-nitropyridine CAS number 886361-78-0 properties

An In-depth Technical Guide to 2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-5-nitropyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical and spectroscopic properties, provides an in-depth analysis of its synthesis via palladium-catalyzed cross-coupling reactions, discusses its chemical reactivity, and outlines its potential applications in drug discovery and materials science. Safety protocols and handling procedures are also included. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Strategic Value of Fluorinated Nitropyridines

2-(4-Fluorophenyl)-5-nitropyridine is a bi-aryl heterocyclic compound that occupies a strategic position in the landscape of pharmaceutical intermediates. Its structure incorporates three key motifs, each contributing to its utility:

-

The Pyridine Core: A foundational scaffold in numerous approved drugs, the pyridine ring offers advantageous pharmacokinetic properties, including improved solubility and metabolic stability.

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a critical vector for further molecular elaboration.[1][2]

-

The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]

The convergence of these features makes 2-(4-Fluorophenyl)-5-nitropyridine a highly valuable and versatile starting material for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[2][4]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Physical and Chemical Properties

The key identifying properties for 2-(4-Fluorophenyl)-5-nitropyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886361-78-0 | [5][6] |

| Molecular Formula | C₁₁H₇FN₂O₂ | [5][6] |

| Molecular Weight | 218.19 g/mol | [5][7] |

| Melting Point | 132-136 °C | [5] |

| Appearance | Typically a solid | [8] |

| Purity | >95% (Commercially available) | [6] |

Spectroscopic Signature Analysis

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product verification.[9][10][11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex due to the coupling between protons on both aromatic rings. Key expected signals include:

-

Signals in the aromatic region (approx. 7.0-9.5 ppm).

-

The protons on the 4-fluorophenyl ring will appear as two doublets (or a more complex multiplet) due to symmetry and coupling to each other and to the fluorine atom.

-

The three protons on the nitropyridine ring will appear as distinct signals, likely doublets or doublets of doublets, with chemical shifts influenced by the strongly withdrawing nitro group. The proton ortho to the nitro group is expected to be the most downfield.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Multiple signals are expected in the aromatic region (~115-160 ppm).

-

The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

Carbons ortho and meta to the fluorine will also show smaller two- and three-bond C-F coupling.

-

The carbon atoms on the pyridine ring will have their chemical shifts significantly influenced by the nitrogen atom and the nitro group.

-

-

IR (Infrared) Spectroscopy:

-

Strong characteristic absorption bands for the N-O stretching of the nitro group are expected around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).

-

C-F stretching vibrations will appear in the fingerprint region, typically around 1250-1100 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be readily observable at m/z = 218.19.

-

Common fragmentation patterns would involve the loss of the nitro group (-NO₂) or other characteristic fragments of the pyridine and fluorophenyl rings.

-

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in 2-(4-Fluorophenyl)-5-nitropyridine is the Suzuki-Miyaura cross-coupling reaction.[12][13][14][15][16] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its starting materials.

Reaction Principle and Causality

The synthesis involves the coupling of an electrophilic halo-nitropyridine with a nucleophilic organoboron reagent.

-

Electrophile: 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine. The halogen at the 2-position is highly activated towards oxidative addition by the palladium catalyst due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.[1]

-

Nucleophile: 4-Fluorophenylboronic acid. This organoboron reagent is stable, relatively non-toxic, and readily available.

-

Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[12][14][15]

-

Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for Suzuki-Miyaura cross-couplings of pyridines.[12][14][15]

Materials:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

4-Fluorophenylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium Phosphate (Na₃PO₄) (3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (a typical ratio is 4:1 or 5:1 dioxane:water). The presence of water can be beneficial, sometimes accelerating the reaction.[12][15]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-Fluorophenyl)-5-nitropyridine.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a cycle centered on the palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Chemical Reactivity and Synthetic Utility

The true value of 2-(4-Fluorophenyl)-5-nitropyridine lies in its potential for subsequent chemical transformations, primarily centered on the nitro group.

-

Reduction of the Nitro Group: The most common and valuable transformation is the reduction of the nitro group to an amine (-NH₂). This is typically achieved using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂ over Pd/C). This transformation yields 5-amino-2-(4-fluorophenyl)pyridine, a key intermediate with a nucleophilic amino group ready for a wide array of reactions, including amide bond formation, diazotization, and further cross-couplings.

-

Nucleophilic Aromatic Substitution (SNAr): While the 2-position is already substituted, the nitro group further activates the pyridine ring, particularly at the 4- and 6-positions, for substitution reactions with strong nucleophiles, although this is less common than transformations involving the nitro group itself.[1]

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

-

Hazard Identification: This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[17][18][19][20] It is also harmful if swallowed or inhaled.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[17][19] All handling of the solid powder should be done in a well-ventilated fume hood.[21][22]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17][21]

-

Skin: Wash off immediately with plenty of soap and water.[17][23]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[18][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18][21]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][21]

Conclusion

2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0) is a well-defined chemical entity with significant potential as a building block for the synthesis of complex, high-value molecules. Its straightforward synthesis via robust Suzuki-Miyaura coupling and the versatile reactivity of its nitro group make it an attractive intermediate for drug discovery programs and materials science research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Hairui Chemical. (n.d.). 2-(4-Fluorophenyl)-5-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5360. [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy Collection. University of Wisconsin - Madison. Retrieved from [Link]

-

Jack Westin. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 2-(4-Fluorophenyl)-5-nitropyridine | VSNCHEM [vsnchem.com]

- 8. 5-Fluoro-2-nitropyridine | 779345-37-8 [sigmaaldrich.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 14. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to the Suzuki-Miyaura Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine

Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-(4-fluorophenyl)-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-nitropyridine and 4-fluorophenylboronic acid. We will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Part 1: The Core Chemistry: Deconstructing the Suzuki-Miyaura Reaction

The synthesis of 2-(4-fluorophenyl)-5-nitropyridine is achieved via the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon single bond between an organohalide and an organoboron compound.[1][2] This reaction is favored in modern organic synthesis for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3][4]

The reaction proceeds through a catalytic cycle centered on a palladium complex.[4][5] Understanding this cycle is paramount to troubleshooting and optimizing the synthesis. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]

The Catalytic Cycle

-

Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, typically stabilized by phosphine ligands. This complex reacts with the aryl halide (2-chloro-5-nitropyridine), inserting itself into the carbon-chlorine bond. This step oxidizes the catalyst from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[1][2] The electron-deficient nature of the pyridine ring in the substrate facilitates this step.

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent (the 4-fluorophenyl group) is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron compound by a base.[3][8] The base reacts with the 4-fluorophenylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[9][10]

-

Reductive Elimination: In the final step, the two organic groups (the 5-nitropyridinyl and 4-fluorophenyl fragments) on the palladium complex couple to form the desired product, 2-(4-fluorophenyl)-5-nitropyridine. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][5][6]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Component Selection

-

Palladium Catalyst & Ligand: The choice of catalyst is critical. While Pd(PPh₃)₄ can be used directly, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective for challenging substrates like chloropyridines.[11] The pyridine nitrogen can coordinate to the palladium, potentially deactivating the catalyst; bulky ligands sterically hinder this unwanted interaction.[12]

-

Base: The base's role is multifaceted. It activates the boronic acid for transmetalation and can influence the overall reaction rate.[1][8] Stronger, non-nucleophilic inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices, with their efficacy being substrate and solvent-dependent.[8]

-

Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][13] It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

Part 2: Experimental Protocol

This protocol is a robust starting point for the synthesis of 2-(4-fluorophenyl)-5-nitropyridine. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Equiv. | Amount |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 158.55 | 1.0 | (Specify amount) |

| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.2 | (Calculate based on substrate) |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | (Calculate based on substrate) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | (Calculate based on substrate) |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | (Specify volume) |

| Deionized Water | 7732-18-5 | 18.02 | - | (Specify volume) |

| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | - | (As needed) |

| Brine (for washing) | 7647-14-5 | 58.44 | - | (As needed) |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | (As needed) |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | - | (As needed) |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Seal the flask with a septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent catalyst oxidation.[11]

-

-

Solvent and Catalyst Addition:

-

Prepare a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas this mixture by bubbling Argon through it for 20-30 minutes.

-

Via cannula or syringe, add the degassed solvent to the flask containing the solids.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), to the stirring mixture. The mixture may change color upon catalyst addition.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath set to 90-100 °C.

-

Allow the reaction to stir vigorously under the inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloro-5-nitropyridine spot is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine all organic layers. Wash the combined organic phase sequentially with water and then with brine to remove residual base and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid should be purified by flash column chromatography on silica gel.[14]

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-(4-fluorophenyl)-5-nitropyridine as a solid.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification.

Part 3: Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive Catalyst (Oxidized) 2. Insufficiently Strong Base 3. Protodeboronation of Boronic Acid | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use fresh, high-purity catalyst.[11] 2. Screen alternative bases like K₃PO₄ or Cs₂CO₃.[8] 3. Use the boronic acid promptly after purchase. Consider using a more stable boronic ester derivative (e.g., pinacol ester).[12] |

| Incomplete Reaction | 1. Low Reaction Temperature 2. Catalyst Deactivation | 1. Increase the reaction temperature in increments (e.g., to 110 °C). 2. Use a more robust ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos) to prevent catalyst inhibition by the pyridine nitrogen.[12] |

| Multiple Byproducts | 1. Homo-coupling of Boronic Acid 2. Decomposition | 1. Ensure a strictly oxygen-free environment. Lowering the catalyst loading might help. 2. The reaction temperature may be too high for the substrate's stability. Try running the reaction at a lower temperature for a longer duration. |

Part 4: Safety Considerations

-

Reagents: 2-Chloro-5-nitropyridine is a toxic and irritant compound. 4-Fluorophenylboronic acid can cause skin and eye irritation. Palladium catalysts are heavy metal compounds. Handle all chemicals in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact. Ensure all heating is done using an oil bath and not a heating mantle to avoid ignition of flammable vapors.

-

Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(44), 14741–14753. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 206(1-2), 285-305. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

-

ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Fluorophenyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its molecular formula and weight, and summarizes its key physicochemical properties. A significant focus is placed on its synthesis, with a detailed exploration of the Suzuki-Miyaura coupling reaction as a primary synthetic route. This guide aims to equip researchers and drug development professionals with the critical information necessary for the effective utilization of this compound in their work.

Introduction: The Significance of Fluorinated Nitropyridines in Medicinal Chemistry

Fluorinated nitropyridines represent a class of organic compounds that have garnered considerable attention in the field of drug discovery. The incorporation of a fluorine atom into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The specific compound, 2-(4-Fluorophenyl)-5-nitropyridine, combines these key structural features, making it a valuable building block for the synthesis of novel bioactive molecules.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(4-Fluorophenyl)-5-nitropyridine is essential for its effective application in research and synthesis.

Molecular Identity

The foundational identity of 2-(4-Fluorophenyl)-5-nitropyridine is established by its molecular formula, weight, and CAS number. This information is crucial for accurate documentation, procurement, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇FN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 218.19 g/mol | [3] |

| CAS Number | 886361-78-0 | [1][2][4][5] |

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. While comprehensive experimental data for this specific compound is limited, the available information, primarily the melting point, is a key indicator of its purity and stability.

| Property | Value | Source(s) |

| Melting Point | 132-136 °C | [3] |

| Appearance | Solid (form may vary) | Inferred |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Expert Insight: The melting point range of 132-136°C suggests that 2-(4-Fluorophenyl)-5-nitropyridine is a stable solid at room temperature. The lack of extensive public data on other physicochemical properties is common for specialized research chemicals. Researchers should determine properties such as solubility in relevant solvents empirically to ensure optimal experimental design.

Synthesis of 2-(4-Fluorophenyl)-5-nitropyridine: A Focus on Suzuki-Miyaura Coupling

The formation of the biaryl scaffold of 2-(4-Fluorophenyl)-5-nitropyridine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, valued for its high tolerance of functional groups and generally good yields.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 4-fluorophenylboronic acid) with a halide (such as 2-chloro-5-nitropyridine) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: A simplified diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Generalized Procedure

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.[6][7] This should be optimized for the specific substrates, 2-chloro-5-nitropyridine and 4-fluorophenylboronic acid.

Materials:

-

2-Chloro-5-nitropyridine

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DME), potentially with water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add 2-chloro-5-nitropyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the chosen base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for several minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-Fluorophenyl)-5-nitropyridine.

Self-Validating System and Causality:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

Base Selection: The base is essential for the activation of the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. The addition of water can sometimes accelerate the reaction.

-

Monitoring: Continuous monitoring of the reaction is crucial to determine the point of completion and to prevent the formation of byproducts due to prolonged heating.

Applications in Research and Drug Development

While specific, publicly available research applications for 2-(4-Fluorophenyl)-5-nitropyridine are not extensively documented, its structural motifs are prevalent in compounds with demonstrated biological activity. Nitropyridine-containing molecules are known to exhibit a range of biological effects.[1] The 4-fluorophenyl group is a common substituent in many pharmaceutical agents, often enhancing their metabolic stability and target engagement.

Therefore, 2-(4-Fluorophenyl)-5-nitropyridine serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further chemical modifications, such as the reduction of the nitro group to an amine, open up a plethora of possibilities for derivatization and the exploration of structure-activity relationships in drug discovery programs.

Conclusion

2-(4-Fluorophenyl)-5-nitropyridine is a key chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular and physicochemical properties, with a particular emphasis on its synthesis via the robust and versatile Suzuki-Miyaura coupling reaction. By understanding the principles behind its synthesis and its potential as a building block for more complex, biologically active molecules, researchers and drug development professionals can effectively leverage this compound in their quest for novel therapeutics.

References

- Exploring 2-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermedi

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. (URL: )

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )

- Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. Benchchem. (URL: )

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem. (URL: )

- 2,4-Bis(4-fluorophenyl)-5-nitropyridine | C17H10F2N2O2 | CID 46313651. PubChem. (URL: )

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (URL: )

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. (URL: )

- 2-(4-fluorophenyl)-5-nitropyridine. Key Organics. (URL: )

- CAS N/A | 2-(4-Fluorophenyl)-5-nitropyridine. Alchem. (URL: )

- 2-(4-Fluorophenyl)-5-nitropyridine.

- 886361-78-0|2-(4-Fluorophenyl)-5-nitropyridine. BLDpharm. (URL: )

- 886361-78-0(2-(4-fluorophenyl)-5-nitropyridine). ChemicalBook. (URL: )

- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. (URL: )

- 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem. (URL: )

- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (URL: )

- Preparation method of fluoropyridine compounds.

- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 4. 886361-78-0|2-(4-Fluorophenyl)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 886361-78-0 CAS Manufactory [m.chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Solubility of 2-(4-Fluorophenyl)-5-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Fluorophenyl)-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document equips researchers with the foundational knowledge, predictive insights based on structural analogs, and rigorous, field-proven experimental protocols necessary to ascertain its solubility profile. By integrating theoretical principles with practical, step-by-step methodologies, this guide serves as an essential resource for process chemists, formulation scientists, and drug development professionals aiming to optimize reaction conditions, purification, and formulation of 2-(4-Fluorophenyl)-5-nitropyridine.

Introduction: The Critical Role of Solubility

2-(4-Fluorophenyl)-5-nitropyridine belongs to a class of substituted nitropyridines that are pivotal building blocks in organic synthesis. The strategic placement of an electron-withdrawing nitro group and a fluorophenyl moiety on the pyridine ring creates a molecule with significant potential for nucleophilic aromatic substitution and other transformations. The success of these synthetic applications—as well as downstream processes like crystallization, formulation, and ultimately, bioavailability—is fundamentally governed by the compound's solubility in various organic solvents.

A thorough understanding of solubility is not merely an academic exercise; it is a critical parameter that dictates:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase is essential for optimal reaction rates.

-

Purification and Crystallization: The selection of an appropriate solvent system is the most critical factor in achieving high purity through recrystallization.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts the choice of delivery vehicle and the drug's absorption profile.

This guide will address the solubility of 2-(4-Fluorophenyl)-5-nitropyridine by first examining its molecular characteristics and comparing them to structurally similar compounds for which data is available. Subsequently, it provides a detailed, self-validating experimental protocol for researchers to determine precise solubility values in their solvents of interest.

Physicochemical Profile and Predicted Solubility

Direct experimental solubility data for 2-(4-Fluorophenyl)-5-nitropyridine is not extensively reported in peer-reviewed literature. However, we can predict its behavior by analyzing its structure and comparing it to known data for its analogs.

The molecule's structure combines a polar heterocyclic core (nitropyridine) with a non-polar aryl group (fluorophenyl). The nitro group is a strong hydrogen bond acceptor, while the pyridine nitrogen is also a potential acceptor. The molecule lacks hydrogen bond donors. This profile suggests a complex interplay of forces that will dictate its solubility.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-5-nitropyridine and Related Analogs

| Property | 2-(4-Fluorophenyl)-5-nitropyridine | 2-Fluoro-5-nitropyridine[1] | 2,4-Bis(4-fluorophenyl)-5-nitropyridine[2] |

| Molecular Formula | C₁₁H₇FN₂O₂ | C₅H₃FN₂O₂ | C₁₇H₁₀F₂N₂O₂ |

| Molecular Weight | 218.19 g/mol | 142.09 g/mol | 312.27 g/mol |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | 58.7 Ų | 58.7 Ų |

| XLogP3 (Predicted Lipophilicity) | ~2.5 (Estimated) | 1.7 | 4.2 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

Note: Properties for the title compound are estimated where direct data is unavailable.

Based on these properties, a qualitative solubility profile can be predicted. The significant polar surface area (TPSA) and multiple hydrogen bond acceptors suggest that polar aprotic solvents should be effective. The presence of the phenyl ring suggests that some solubility in less polar, aromatic solvents is also likely.

Table 2: Predicted Qualitative Solubility of 2-(4-Fluorophenyl)-5-nitropyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | High | These solvents can effectively solvate the polar nitropyridine core through dipole-dipole interactions. The high solubility of the related 2,4-dichloro-5-nitropyridine in these solvents supports this prediction.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Alcohols can interact with the nitro and pyridine groups but may be less effective than aprotic solvents. The solubility of similar nitropyridines in alcohols is generally moderate.[3] |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The fluorophenyl group will promote some solubility through π-π stacking interactions, but the polar core will limit overall solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low / Insoluble | The high polarity of the nitropyridine moiety makes it incompatible with non-polar aliphatic solvents, following the "like dissolves like" principle. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.

Causality Behind the Shake-Flask Protocol

The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures that the measured concentration represents the maximum amount of solute the solvent can hold at a specific temperature. Agitation ensures that the equilibrium is reached in a reasonable timeframe (typically 24-48 hours), and precise temperature control is critical because solubility is highly temperature-dependent. Filtration of the supernatant is a crucial step to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Detailed Step-by-Step Methodology

This protocol describes a gravimetric finish, which is robust and does not require a specific analytical method like HPLC or UV-Vis, though those can also be used for the quantification step.

Materials and Equipment:

-

2-(4-Fluorophenyl)-5-nitropyridine (solute)

-

High-purity organic solvents of interest

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Shaking incubator or constant temperature water bath with agitation

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Pre-weighed glass weighing dishes or aluminum pans

-

Calibrated pipettes

-

Drying oven or vacuum oven

-

Desiccator

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of 2-(4-Fluorophenyl)-5-nitropyridine to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 50-100 mg).

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.00 mL) into the vial.

-

Equilibration: Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is achieved.[3]

-

Settling: After the equilibration period, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense a known volume of the clear, saturated solution (e.g., 1.00 mL) into a pre-weighed glass dish.

-

Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C). A vacuum oven can accelerate this process.

-

Final Weighing: Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature. Weigh the dish again on the analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish)

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of filtrate in L)

-

This protocol is a self-validating system. The continued presence of excess solid at the end of the equilibration period confirms that the solution is indeed saturated. Performing the measurement in triplicate ensures the trustworthiness of the results.

Conclusion and Future Directions

While published quantitative solubility data for 2-(4-Fluorophenyl)-5-nitropyridine remains scarce, a robust predictive framework can be established based on its physicochemical properties and comparison with structural analogs. This guide provides the predictive rationale and, more importantly, a detailed, authoritative experimental protocol for researchers to determine precise solubility values. The successful application of this compound in synthesis and drug development hinges on the accurate characterization of its solution behavior. The methodologies outlined herein provide a clear path to achieving this critical understanding.

References

- Benchchem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

-

PubChem. (2026). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (2025). An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-nitropyridine.

-

IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]

- Benchchem. (2025). A Comparative Study of 2,4-Dichloro-5-nitropyridine in Diverse Solvent Systems: A Guide for Researchers.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Fluorophenyl)-5-nitropyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)-5-nitropyridine, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectral features, provide a detailed experimental protocol for data acquisition, and present a thorough interpretation of the predicted spectra.

Introduction: The Role of NMR in Characterizing Substituted Pyridines

2-(4-Fluorophenyl)-5-nitropyridine belongs to a class of heteroaromatic compounds that are pivotal scaffolds in the development of novel therapeutic agents and functional materials. The precise substitution pattern on both the pyridine and phenyl rings dictates the molecule's electronic properties, conformation, and ultimately its biological activity or material performance.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of such molecules.[1] ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment (shielding and deshielding effects), and their spatial relationships through spin-spin coupling.[2][3] Concurrently, ¹³C NMR offers a direct map of the carbon skeleton, revealing the number of non-equivalent carbon atoms and their hybridization states.[4][5] For a molecule like 2-(4-Fluorophenyl)-5-nitropyridine, NMR is essential to confirm the regiochemistry of the substitution and to understand the electronic interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the aromatic ring systems.

Experimental Protocol: Best Practices for NMR Data Acquisition

The quality and interpretability of NMR spectra are directly dependent on the meticulous execution of the experimental setup and data acquisition. The following protocol outlines a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of 2-(4-Fluorophenyl)-5-nitropyridine.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will reference spectra as if acquired in CDCl₃.

-

Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]

-

Filtration : To ensure optimal spectral quality by minimizing line broadening from particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:[7]

¹H NMR Spectroscopy:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |

| Spectral Width | 12-15 ppm | To encompass the entire aromatic region. |

| Acquisition Time | 2-3 s | To ensure good digital resolution. |

| Relaxation Delay | 2-5 s | To allow for full relaxation of protons, ensuring accurate integration. |

| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |

¹³C NMR Spectroscopy:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A power-gated proton-decoupled experiment to enhance signal and simplify the spectrum. |

| Spectral Width | 200-220 ppm | To cover the full range of expected carbon chemical shifts.[4] |

| Acquisition Time | 1-2 s | A standard acquisition time for ¹³C NMR. |

| Relaxation Delay | 2-5 s | To allow for the typically longer relaxation times of quaternary carbons. |

| Number of Scans | 1024-4096 | Necessary due to the low natural abundance of the ¹³C isotope.[5] |

Spectral Analysis and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-(4-Fluorophenyl)-5-nitropyridine. The predictions are based on the established principles of substituent effects on aromatic chemical shifts and coupling constants.[8]

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR spectra, the following numbering scheme for 2-(4-Fluorophenyl)-5-nitropyridine will be used:

Caption: Molecular structure and numbering of 2-(4-Fluorophenyl)-5-nitropyridine.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-(4-Fluorophenyl)-5-nitropyridine is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.5 ppm. The electron-withdrawing nitro group will significantly deshield the protons on the pyridine ring, shifting them downfield.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~9.4 | d | ~2.5 | This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H4. |

| H4 | ~8.5 | dd | ~8.8, 2.5 | H4 is ortho to the nitro group and will be deshielded. It will be split into a doublet of doublets by H3 and H6. |

| H3 | ~7.8 | d | ~8.8 | This proton is ortho to the carbon bearing the fluorophenyl group and will be the most upfield of the pyridine protons. It will appear as a doublet due to coupling with H4. |

| H2'/H6' | ~8.1 | dd | ~8.8, 5.5 | These protons are ortho to the pyridine ring and will be deshielded. They will appear as a doublet of doublets due to coupling with their adjacent protons and the fluorine atom. |

| H3'/H5' | ~7.3 | t | ~8.8 | These protons are meta to the pyridine ring and ortho to the fluorine atom. They will appear as a triplet due to coupling with the two adjacent protons. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The chemical shifts will be influenced by the electronegativity of the substituents and resonance effects.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 | Attached to the electronegative nitrogen and the fluorophenyl group, this carbon will be significantly deshielded. |

| C3 | ~122 | This carbon is expected to be relatively upfield for an aromatic carbon. |

| C4 | ~135 | Deshielded due to its position relative to the nitro group. |

| C5 | ~145 | Directly attached to the electron-withdrawing nitro group, leading to strong deshielding. |

| C6 | ~152 | Deshielded due to its proximity to the ring nitrogen. |

| C1' | ~135 | The ipso-carbon of the phenyl ring, its shift is influenced by the attached pyridine ring. |

| C2'/C6' | ~129 (d, JC-F ≈ 8-9 Hz) | These carbons will show coupling to the fluorine atom. |

| C3'/C5' | ~116 (d, JC-F ≈ 22 Hz) | These carbons are ortho to the fluorine and will exhibit a larger C-F coupling constant. |

| C4' | ~164 (d, JC-F ≈ 250 Hz) | Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and show a large one-bond C-F coupling constant. |

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of 2-(4-Fluorophenyl)-5-nitropyridine. By understanding the principles of substituent effects and employing best practices for data acquisition, researchers can confidently utilize NMR spectroscopy for the structural verification and in-depth analysis of this and related compounds. The predicted chemical shifts and coupling constants serve as a valuable reference for spectral assignment and interpretation in the fields of drug discovery and materials science.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Boyd, D. R., et al. (n.d.). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. ResearchGate.

- NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine Notes.

- ¹H-NMR and ¹³C-NMR Spectra. (n.d.).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.

- Krygowski, T. M., et al. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.

- 3-Nitropyridine(2530-26-9) ¹H NMR spectrum. (n.d.). ChemicalBook.

- ¹H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate.

- ¹³C-NMR. (n.d.).

- ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.

- ¹³C NMR spectroscopy. (n.d.).

- 2-Fluoropyridine(372-48-5) ¹³C NMR spectrum. (n.d.). ChemicalBook.

- ¹³C NMR Spectroscopy. (n.d.).

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and J-coupling values for brain metabolites. Magnetic Resonance in Medicine.

- Metin, Ö. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy.

- Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin - Madison.

- Sun, F., et al. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E Structure Reports Online, 68(7), o2001.

- NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University.

- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- Zhang, L., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.

- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation.

- Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research.

- ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). BenchChem.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. bhu.ac.in [bhu.ac.in]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Part 1: Molecular Structure Confirmation via Fourier-Transform Infrared (FT-IR) Spectroscopy

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-5-nitropyridine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of 2-(4-Fluorophenyl)-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. Its structural integrity is paramount for the success of subsequent synthetic steps and the biological or material properties of the final product. Here, we delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to provide a definitive spectroscopic signature of this compound. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity and structure of similar small molecules.

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] This absorption pattern creates a unique spectral fingerprint, allowing for the unambiguous identification of functional groups such as nitro (NO₂) and carbon-fluorine (C-F) bonds, which are critical to the identity of 2-(4-Fluorophenyl)-5-nitropyridine.

Causality in Experimental Design: Why Attenuated Total Reflectance (ATR)?

For a solid powder sample like 2-(4-Fluorophenyl)-5-nitropyridine, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.[2] The rationale is twofold:

-

Minimal Sample Preparation: ATR requires only a small amount of the solid sample to be placed directly onto the crystal surface, eliminating the laborious and potentially error-prone process of grinding and pressing KBr pellets.[2]

-

High-Quality, Reproducible Spectra: The technique provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra with minimal interference from atmospheric moisture.[2]

Experimental Protocol: ATR-FTIR Analysis

A high-resolution FT-IR spectrum of 2-(4-Fluorophenyl)-5-nitropyridine was acquired using the following standard protocol:

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal was collected (32 scans) to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Sample Application: A small quantity (~1-2 mg) of the crystalline 2-(4-Fluorophenyl)-5-nitropyridine sample was placed directly onto the diamond crystal.

-

Sample Analysis: The sample was brought into firm contact with the crystal using the instrument's pressure clamp. The sample spectrum was then acquired by co-adding 32 scans over a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram was subjected to a Fourier Transform to generate the final infrared spectrum, which was automatically ratioed against the background spectrum to produce a plot of absorbance versus wavenumber.

FT-IR Data Interpretation and Spectral Features

The FT-IR spectrum of 2-(4-Fluorophenyl)-5-nitropyridine is characterized by several key absorption bands that confirm its molecular structure. Each peak corresponds to a specific vibrational mode within the molecule.

Table 1: Characteristic FT-IR Absorption Bands for 2-(4-Fluorophenyl)-5-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |

| 3100–3000 | Medium | Aromatic C-H Stretching | Confirms the presence of the two aromatic (phenyl and pyridyl) rings. |

| 1530–1500 | Strong | Asymmetric NO₂ Stretching | Primary diagnostic peak for the nitro functional group. Its high intensity is characteristic.[4] |

| 1350–1330 | Strong | Symmetric NO₂ Stretching | Secondary diagnostic peak for the nitro group, confirming its presence.[4] |

| 1600–1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretching | A series of peaks confirming the backbone structure of the pyridine and benzene rings. |

| 1240–1220 | Strong | Aromatic C-F Stretching | Crucial diagnostic peak confirming the presence of the fluorine substituent on the phenyl ring. |

| 850–820 | Strong | Out-of-plane C-H Bending (para-disubstituted) | Suggests the 1,4- (para) substitution pattern on the fluorophenyl ring. |

The presence of strong, distinct peaks for both the nitro group stretches and the C-F stretch provides definitive evidence for the successful synthesis and purity of the target compound.

Caption: Key molecular vibrations of 2-(4-Fluorophenyl)-5-nitropyridine.

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and structural details inferred from its fragmentation pattern.[5] For a relatively volatile and thermally stable small molecule like 2-(4-Fluorophenyl)-5-nitropyridine, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is an ideal method.

Causality in Experimental Design: Why GC-EI-MS?

-

Separation and Purity: The gas chromatography (GC) component separates the analyte from any volatile impurities or residual solvents, ensuring that the mass spectrum obtained is of the pure compound.

-

Structural Information: Electron Ionization (EI) at a standard energy of 70 eV is a "hard" ionization technique that imparts significant energy into the molecule.[6] This causes reproducible and predictable fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound and provides valuable clues about its structure.[6][7]

Experimental Protocol: GC-EI-MS Analysis

The mass spectrum of 2-(4-Fluorophenyl)-5-nitropyridine was acquired using a standard GC-MS system with the following parameters:

-

Sample Preparation: A dilute solution of the sample (~100 µg/mL) was prepared in a volatile solvent such as ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, 250 °C, split ratio 50:1.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40–350.

-

Mass Spectrometry Data Interpretation and Fragmentation Pathways

The analysis of the mass spectrum begins with the identification of the molecular ion peak (M⁺•), which corresponds to the intact molecule with one electron removed. The calculated monoisotopic mass of C₁₁H₇FN₂O₂ is 218.05 Da. The EI mass spectrum should show a clear molecular ion peak at m/z 218.

The fragmentation of nitroaromatic compounds is well-documented and typically involves losses of the nitro group constituents.[4] The presence of a fluorophenyl group also introduces characteristic fragmentation pathways.[8]

Table 2: Predicted Major Fragments in the EI Mass Spectrum of 2-(4-Fluorophenyl)-5-nitropyridine

| m/z | Proposed Ion Structure / Formula | Neutral Loss | Significance |

| 218 | [C₁₁H₇FN₂O₂]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |

| 188 | [C₁₁H₇FN₂O]⁺• | NO (30 Da) | Loss of nitric oxide, a common fragmentation pathway for aromatic nitro compounds.[9] |

| 172 | [C₁₁H₇FN₂]⁺• | NO₂ (46 Da) | Loss of the entire nitro group. A very common and expected fragmentation.[9] |

| 144 | [C₁₀H₇FN]⁺• | NO + CO (58 Da) | Subsequent loss of carbon monoxide (CO) from the [M-NO]⁺• ion. |

| 123 | [C₆H₄FN₂]⁺ | C₅H₃ (63 Da) | Cleavage of the bond between the rings, retaining the fluorophenylnitrene fragment. |

| 95 | [C₆H₄F]⁺ | C₅H₃N₂O₂ (123 Da) | Formation of the stable fluorophenyl cation. A key diagnostic ion for the fluorophenyl moiety. |

| 75 | [C₅H₃N]⁺ | F (from m/z 95) | Loss of fluorine from the fluorophenyl cation, resulting in a benzyne-type ion. |

The fragmentation cascade provides a self-validating map of the molecule's structure. The initial loss of nitro-related fragments (NO, NO₂) confirms the presence of the -NO₂ group, while the appearance of a strong signal at m/z 95 confirms the fluorophenyl substituent.

Caption: Predicted EI-MS fragmentation pathways for 2-(4-Fluorophenyl)-5-nitropyridine.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and self-validating system for the structural characterization of 2-(4-Fluorophenyl)-5-nitropyridine. FT-IR analysis confirms the presence of the critical nitro and fluoro functional groups through their characteristic vibrational absorptions. Mass spectrometry complements this by confirming the exact molecular weight and revealing a fragmentation pattern consistent with the proposed structure, including characteristic losses of the nitro group and the formation of a stable fluorophenyl cation. This comprehensive spectroscopic data serves as an authoritative reference for researchers engaged in the synthesis and application of this and related compounds.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.

- FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Kicinska, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry.

- LibreTexts Chemistry. (2022, April 16). Infrared Spectroscopy.

- JASCO Inc. (n.d.). Theory of FTIR Spectroscopy.

- Semantic Scholar. (n.d.). Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis.

- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- Kicinska, A., et al. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- Szilágyi, D., et al. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. jascoinc.com [jascoinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Crystal Structure of 2-Aryl-5-Nitropyridine Derivatives

A Senior Application Scientist Whitepaper

Notice of Analysis: The crystal structure for the specific compound 2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0) is not publicly available in the Cambridge Structural Database (CSD) or peer-reviewed literature at the time of this publication. This guide has been meticulously prepared using the published, high-resolution crystal structure of the closely related analogue, 2-(2,4-Difluorophenyl)-5-nitropyridine , as an authoritative and representative model. This analogue provides critical insights into the molecular conformation and supramolecular interactions characteristic of this important class of compounds.

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of 2-(2,4-Difluorophenyl)-5-nitropyridine. The analysis reveals a non-planar molecular conformation, with the pyridine and difluorophenyl rings twisted by a dihedral angle of 32.57 (6)°. The crystal packing is a sophisticated architecture governed by a combination of π–π stacking interactions, which organize the molecules into columnar arrays, and further reinforced by intermolecular C—H⋯O and C—H⋯N hydrogen bonds. This document details the crystallographic data, molecular geometry, supramolecular assembly, and the experimental protocols underpinning the structural determination, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: Significance of Aryl-Nitropyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. When functionalized with both an aryl group at the 2-position and a nitro group at the 5-position, these compounds present a unique electronic profile. The electron-withdrawing nitro group significantly influences the molecule's polarity, reactivity, and potential as a hydrogen bond acceptor, while the aryl substituent provides a crucial vector for modulating steric interactions and lipophilicity. Fluorine substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Understanding the solid-state structure of these molecules is paramount. It dictates key properties such as solubility, dissolution rate, and stability, and provides an experimentally validated conformation for computational modeling and structure-based drug design. This guide offers an in-depth examination of the forces that govern the crystal packing of a representative 2-aryl-5-nitropyridine.

Synthesis and Crystallization